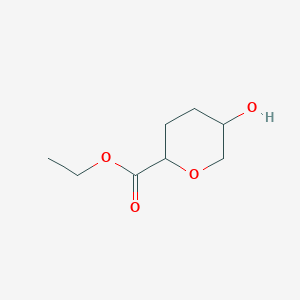

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyran derivatives, such as Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, has been achieved through various strategies. A dominant approach is the multicomponent reaction (MCR) method, which involves the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions . This method is favored due to its high efficiency, atom economy, short reaction times, low cost, and environmentally friendly conditions .Molecular Structure Analysis

The molecular structure of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate consists of eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms . The InChI code for this compound isInChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3/t6-,7-/m1/s1 . The compound has a molecular weight of 174.19 g/mol . Chemical Reactions Analysis

The synthesis of pyran derivatives, including Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate, often involves reactions with substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds . These reactions can be catalyzed under various conditions, including nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .Physical And Chemical Properties Analysis

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate has a molecular weight of 174.19 g/mol . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has a topological polar surface area of 55.8 Ų and contains 12 heavy atoms . The compound has a complexity of 157 and a covalently-bonded unit count of 1 .Scientific Research Applications

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate: Scientific Research Applications

Pharmaceutical Testing: Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate is available for purchase as a reference standard for pharmaceutical testing, ensuring accurate results in drug development and quality control processes .

Molecular Simulation: The compound is used in molecular simulation programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to produce impressive simulation visualizations .

Synthesis of Pyran Derivatives: Pyran derivatives are synthesized through various reactions, such as multicomponent reactions involving substituted benzaldehydes and malononitrile to afford tetrahydro-4H-chromene derivatives . Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate may serve as a precursor or intermediate in similar synthetic strategies.

Catalysis: Pyran compounds are used to catalyze reactions following mechanisms like Knoevenagel condensation to gain pyran and tetrahydro-chromene derivatives . The ethyl 5-hydroxy variant could potentially act as a catalyst or part of a catalytic system in such reactions.

Annulation Reactions: The compound may be involved in annulation reactions, such as the phosphine-catalyzed [3 + 3] annulation of related compounds to synthesize stable tetrasubstituted pyrans .

properties

IUPAC Name |

ethyl 5-hydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4/c1-2-11-8(10)7-4-3-6(9)5-12-7/h6-7,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEJKVCZXCLPEPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-[5-(morpholinomethyl)thien-2-ylmethyl]amine](/img/structure/B1357667.png)

![4-[(2-Oxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B1357710.png)